(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one
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Overview
Description
The compound “(1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-ethoxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one” is a complex organic molecule characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The reaction conditions may involve the use of catalysts such as Lewis acids, and solvents like dichloromethane or toluene, under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-methoxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one
- (1’S,2’S,3’S,10b’R)-3’-(2,4-dichlorobenzoyl)-2’-(2-hydroxybenzoyl)-3’,10b’-dihydro-2’H-spiro[indoline-3,1’-pyrrolo[2,1-a]isoquinolin]-2-one
Uniqueness
The uniqueness of the compound lies in its specific functional groups and spirocyclic structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1212089-57-0 |
---|---|
Molecular Formula |
C35H26Cl2N2O4 |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
(2'S,3S,3'S,10'bR)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)spiro[1H-indole-3,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline]-2-one |
InChI |
InChI=1S/C35H26Cl2N2O4/c1-2-43-28-14-8-5-11-24(28)31(40)29-30(32(41)23-16-15-21(36)19-26(23)37)39-18-17-20-9-3-4-10-22(20)33(39)35(29)25-12-6-7-13-27(25)38-34(35)42/h3-19,29-30,33H,2H2,1H3,(H,38,42)/t29-,30-,33+,35+/m0/s1 |
InChI Key |
ALXHJQCNRVTVDH-CXNUKBDRSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)[C@@H]2[C@H](N3C=CC4=CC=CC=C4[C@@H]3[C@@]25C6=CC=CC=C6NC5=O)C(=O)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C2C(N3C=CC4=CC=CC=C4C3C25C6=CC=CC=C6NC5=O)C(=O)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
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